N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropanecarboxamide core linked to a pyridin-2-yl group, which is further substituted with a phenylethenesulfonamido moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropanecarboxamide core. This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions. The pyridin-2-yl group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
The phenylethenesulfonamido moiety is incorporated through a sulfonation reaction, where the pyridin-2-yl intermediate is treated with phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated synthesis equipment can enhance efficiency and scalability. Additionally, industrial methods may employ alternative reagents and catalysts to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety but differ in the nature of the substituents attached to the amide group.
Phenylethenesulfonamides: Compounds with the phenylethenesulfonamido group but lacking the cyclopropanecarboxamide core.
Uniqueness
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide is unique due to its combination of a cyclopropanecarboxamide core with both a pyridin-2-yl group and a phenylethenesulfonamido moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[5-(2-phenylethenylsulfonylamino)pyridin-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-6-7-14)19-16-9-8-15(12-18-16)20-24(22,23)11-10-13-4-2-1-3-5-13/h1-5,8-12,14,20H,6-7H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKBLZAMYDGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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